molecular formula C6H8N2OS B6271910 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol CAS No. 20957-33-9

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Cat. No.: B6271910
CAS No.: 20957-33-9
M. Wt: 156.2
InChI Key:
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Description

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is an organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol It is characterized by the presence of a pyrimidine ring attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol typically involves the reaction of pyrimidine-2-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-ylsulfanyl)ethan-1-ol
  • 2-(thiazol-2-ylsulfanyl)ethan-1-ol
  • 2-(benzothiazol-2-ylsulfanyl)ethan-1-ol

Uniqueness

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

20957-33-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.2

Purity

0

Origin of Product

United States

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